

2-Amino-3-bromobenzonitrile molecular structure

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Compound of Interest

Compound Name: 2-Amino-3-bromobenzonitrile

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An In-depth Technical Guide to **2-Amino-3-bromobenzonitrile**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-amino-3-bromobenzonitrile**, a pivotal building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's core structural features, outlines a key synthetic application, and provides critical safety and handling protocols. The narrative emphasizes the causal relationships behind its chemical properties and experimental utility, reflecting field-proven insights.

Introduction: The Strategic Importance of 2-Amino-3-bromobenzonitrile

2-Amino-3-bromobenzonitrile (CAS No. 114344-60-4) is a substituted aromatic compound whose value lies in the strategic placement of its functional groups: an amine, a bromine atom, and a nitrile.^{[1][2]} This specific arrangement on the benzene ring creates a versatile scaffold for constructing more complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. The electron-donating amino group and the electron-withdrawing nitrile and bromo groups create a unique electronic profile, influencing the molecule's reactivity in a variety of transformations. Its primary utility is as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and materials.^{[2][3]}

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting reaction behavior.

Table 1: Core Physicochemical Properties of 2-Amino-3-bromobenzonitrile

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrN ₂	[1][4]
Molecular Weight	197.03 g/mol	[1][5]
IUPAC Name	2-amino-3-bromobenzonitrile	[1][6]
CAS Number	114344-60-4	[1][2][7]
Melting Point	119-120 °C	[2]
Boiling Point	289.5 ± 25.0 °C (at 760 Torr)	[2]
Density	1.68 ± 0.1 g/cm ³	[2]
Appearance	White to yellow powder or crystals	[6]
SMILES	<chem>C1=CC(=C(C(=C1)Br)N)C#N</chem>	[1]
InChIKey	RTIWACSVMFUEBF-UHFFFAOYSA-N	[1][6]

Elucidation of the Molecular Structure

The precise arrangement of atoms and functional groups dictates the reactivity and utility of **2-amino-3-bromobenzonitrile**. Spectroscopic analysis provides the empirical evidence required to confirm this structure.

Diagram 1: Annotated Molecular Structure

Caption: Structure of **2-Amino-3-bromobenzonitrile** with atom numbering.

Spectroscopic Signature

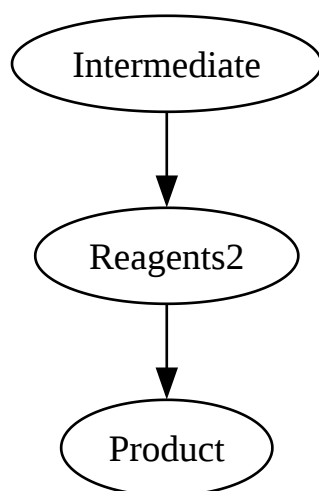
- **^1H NMR Spectroscopy:** The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring. For **2-amino-3-bromobenzonitrile** in a solvent like DMSO, one would expect to see distinct signals for the aromatic protons and the amino protons.
 - A broad singlet for the two amino ($-\text{NH}_2$) protons, typically around 6.03 ppm.[8]
 - The aromatic region would display three signals corresponding to the protons at C4, C5, and C6. A predicted spectrum suggests a triplet around 6.59 ppm (H at C5, coupled to H4 and H6) and two doublets of doublets around 7.50 ppm and 7.69 ppm (H at C4 and H6).[8] The specific coupling constants (J-values) would definitively establish the ortho, meta, and para relationships between the protons.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the attached functional groups, with the carbon attached to the nitrile group (C1) and the carbons attached to the amino (C2) and bromo (C3) groups being readily identifiable.
- **Infrared (IR) Spectroscopy:** Key vibrational frequencies confirm the presence of the functional groups. Expected peaks would include:
 - N-H stretching vibrations for the primary amine (typically two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region).
 - $\text{C}\equiv\text{N}$ stretching for the nitrile group, which is a sharp, intense band around $2220\text{-}2240\text{ cm}^{-1}$.
 - $\text{C}=\text{C}$ stretching vibrations for the aromatic ring in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-Br stretching, typically found in the lower frequency region ($< 800\text{ cm}^{-1}$).

Application in Synthesis: A Gateway to 3-Aminoindazoles

The true expertise in utilizing a chemical building block lies in understanding its reactivity in the context of creating valuable downstream molecules. **2-Amino-3-bromobenzonitrile** is an excellent precursor for synthesizing 3-aminoindazoles, a scaffold found in numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in cancer therapy.[9]

A general and efficient route involves a two-step process starting from 2-bromobenzonitriles.[9][10] This method provides a superior alternative to older techniques that often require harsh conditions and give lower yields.[9][10]

Diagram 2: Synthetic Pathway to 3-Aminoindazoles



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Caption: Standard workflow for safely handling **2-amino-3-bromobenzonitrile**.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Statement	Source
Hazard	H302	Harmful if swallowed	[1] [4]
H312	Harmful in contact with skin	[1] [4]	
H332	Harmful if inhaled	[1] [4]	
H315	Causes skin irritation	[1]	
H319	Causes serious eye irritation	[7]	
H335	May cause respiratory irritation	[7]	
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[7]
P280	Wear protective gloves/protective clothing/eye protection/face protection	[7]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[7]	
P405	Store locked up	[7]	

Handling Recommendations:

- Always use this chemical within a certified chemical fume hood to avoid inhalation of dust. [\[7\]](#)* Ensure appropriate personal protective equipment (PPE), including nitrile gloves, safety

goggles, and a lab coat, is worn at all times. [7]* Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [7]* Keep containers tightly sealed when not in use. [7] Storage:

- Store in a cool, dry, well-ventilated area away from incompatible materials.
- The compound should be stored locked up in a designated area. [7]Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere. [11]

Conclusion

2-Amino-3-bromobenzonitrile is more than a simple organic compound; it is a strategic tool for chemical innovation. Its well-defined molecular structure, characterized by a unique interplay of functional groups, makes it an invaluable precursor in multi-step syntheses. As demonstrated by its efficient conversion to the 3-aminoindazole core, this molecule provides a reliable and effective entry point for developing complex targets in medicinal chemistry and beyond. Mastery of its properties, synthetic applications, and safety protocols empowers researchers to leverage its full potential in their scientific endeavors.

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